molecular formula C22H28N2O6 B2678129 3,3'-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) CAS No. 332150-45-5

3,3'-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol)

Cat. No.: B2678129
CAS No.: 332150-45-5
M. Wt: 416.474
InChI Key: DEKFRJPLJRRDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) typically involves the reaction of 1,4-phenylenebis(oxy)bis(chloromethane) with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-propanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) lies in its specific combination of furan-2-ylmethylamino groups and phenylenebis(oxy) core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-[4-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c25-17(11-23-13-21-3-1-9-27-21)15-29-19-5-7-20(8-6-19)30-16-18(26)12-24-14-22-4-2-10-28-22/h1-10,17-18,23-26H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKFRJPLJRRDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(COC2=CC=C(C=C2)OCC(CNCC3=CC=CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.